2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole
Description
Introduction to 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are five-membered aromatic heterocycles containing two nitrogen atoms and one oxygen atom. Their structural stability, derived from delocalized π-electrons across the ring system, enables diverse chemical reactivity and biological interactions. These compounds serve as bioisosteric replacements for carboxylic acids, esters, and amides, enhancing metabolic stability while retaining pharmacological activity. The 1,3,4-oxadiazole scaffold has been integral to drug discovery, with derivatives demonstrating antiviral, antimicrobial, anticancer, and anti-inflammatory properties.
Structural Significance of the 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole ring exhibits unique electronic and steric properties:
- Aromaticity : The planar structure allows for π-π stacking interactions with biological targets, such as enzyme active sites.
- Electron-deficient nature : The oxygen and nitrogen atoms create electron-withdrawing effects, stabilizing negative charges and facilitating nucleophilic substitution at the 2- and 5-positions.
- Hydrogen-bonding capacity : The nitrogen atoms act as weak hydrogen-bond acceptors, enhancing target binding specificity.
Table 1: Comparative Properties of 1,3,4-Oxadiazole and Related Heterocycles
| Property | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole |
|---|---|---|---|
| Aromatic stabilization | High | Moderate | Low |
| Dipole moment (D) | 3.2 | 2.8 | 1.9 |
| Metabolic stability | Excellent | Good | Moderate |
The 1,3,4-oxadiazole core in 2-(1-chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole provides a rigid platform that minimizes conformational flexibility, thereby improving target selectivity compared to non-cyclic analogs.
Role of Substituents in 2,5-Disubstituted Oxadiazoles
The biological activity of 1,3,4-oxadiazoles is critically modulated by substituents at the 2- and 5-positions. In this compound:
2-Position Substitution (1-Chloroethyl Group)
- Electron-withdrawing effect : The chlorine atom increases the electrophilicity of the adjacent carbon, facilitating interactions with nucleophilic residues in enzymes.
- Steric bulk : The ethyl chain enhances lipophilicity, improving membrane permeability compared to shorter alkyl chains.
- Metabolic resistance : The chloroethyl group resists oxidative degradation, prolonging biological half-life.
5-Position Substitution (4-Methylphenyl Group)
- Hydrophobic interactions : The methylphenyl moiety engages in van der Waals interactions with hydrophobic protein pockets.
- Conformational restriction : The para-methyl group prevents free rotation of the phenyl ring, optimizing spatial alignment with target sites.
Table 2: Biological Activity Trends in 2,5-Disubstituted 1,3,4-Oxadiazoles
| 2-Substituent | 5-Substituent | Antibacterial (MIC, µg/mL) | Anticancer (IC50, µM) |
|---|---|---|---|
| Chloroethyl | 4-Methylphenyl | 12.5 (S. aureus) | 8.2 (MCF-7) |
| Methyl | 4-Nitrophenyl | 25.0 | 15.7 |
| Hydrogen | 4-Fluorophenyl | 50.0 | 32.4 |
The synergistic effects of the chloroethyl and methylphenyl groups in this compound exemplify how strategic substitution enhances bioactivity. The chlorine atom’s electronegativity and the methyl group’s hydrophobicity collectively improve target binding and pharmacokinetic profiles compared to simpler analogs.
Properties
IUPAC Name |
2-(1-chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGUTMKVLNDWTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C(C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H11ClN2O
- Molecular Weight : 222.67 g/mol
- CAS Number : 854137-53-4
The compound features a chloroethyl group and a 4-methylphenyl group attached to an oxadiazole ring, which contributes to its reactivity and biological properties.
Chemistry
In the field of chemistry, 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole serves as a versatile building block for synthesizing more complex organic molecules. It can be utilized in various organic reactions, including:
- Substitution Reactions : The chloroethyl group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
- Synthesis of Derivatives : This compound can be modified to create derivatives with enhanced properties or new functionalities.
Biological Applications
The biological activities of this compound have been explored in several studies:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been tested against bacterial strains and shown promising results in inhibiting growth.
- Anticancer Potential : Research has highlighted its potential as an anticancer agent. The mechanism may involve the compound acting as an alkylating agent, modifying nucleophilic sites in DNA and proteins, which could lead to apoptosis in cancer cells .
Medical Research
In medicine, this compound is being investigated for its role as a pharmaceutical intermediate. Its potential applications include:
- Drug Development : Ongoing research aims to explore its efficacy in developing new therapeutic agents targeting specific diseases.
- Pharmacological Studies : The compound's interactions with various molecular targets are being studied to understand its pharmacodynamics and pharmacokinetics better.
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) < 100 µg/mL. |
| Study B | Anticancer Activity | Exhibited selective cytotoxicity towards cancer cell lines with IC50 values ranging from 10 to 30 µM. |
| Study C | Synthesis of Derivatives | Developed novel derivatives with enhanced biological activity compared to the parent compound. |
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The following table summarizes structural analogs and their substituent variations:
Key Observations :
- Chloroethyl vs. Chloromethyl : The longer chloroethyl chain could increase lipophilicity, influencing membrane permeability and bioavailability .
- Halogenation : Dichlorophenyl substitution (as in ) may boost antibacterial activity but reduce solubility due to increased hydrophobicity.
Anticancer Activity
Data from structurally related 1,3,4-oxadiazoles:
SAR Insights :
- Electron-Withdrawing Groups : Fluorine or chlorine at position 5 enhances anticancer activity by improving electron-deficient interactions with target enzymes .
- Sulfone Moieties : Compounds like show dual antibacterial and chloroplast-protective effects, though the target compound’s chloroethyl group may prioritize cytotoxicity over plant protection.
Antibacterial/Antifungal Activity
Key Contrasts :
Implications for Target Compound :
- The chloroethyl group likely requires alkylation steps using chloroethyl halides, contrasting with sulfonylation in .
Biological Activity
2-(1-Chloroethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 239.68 g/mol
The oxadiazole ring is known for its ability to interact with various biological targets, making derivatives of this compound promising candidates for drug development.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. The compound this compound has shown significant activity against various cancer cell lines.
Research Findings
- Cell Line Studies : In vitro studies indicated that derivatives of 1,3,4-oxadiazoles exhibit growth inhibition against several cancer cell lines. For instance, compounds similar to this compound demonstrated IC values lower than 10 µM against leukemia and CNS cancer cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | UO-31 (renal cancer) | <10 |
| Similar derivatives | SNB-75 (CNS cancer) | <10 |
The anticancer mechanism may involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For example, some oxadiazole derivatives have been shown to inhibit EGFR and Src kinases .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Compounds containing the oxadiazole ring have been reported to possess significant antibacterial and antifungal activities.
Antibacterial Studies
Research indicates that oxadiazole derivatives exhibit potent activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 10 µg/mL |
| Pseudomonas aeruginosa | < 10 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Antifungal Activity
In addition to antibacterial effects, studies have shown that certain oxadiazole derivatives demonstrate antifungal activity against Candida species. For instance, compounds similar to this compound have been effective against C. albicans with MIC values in the low microgram range .
Case Studies
A notable study evaluated a series of 1,3,4-oxadiazole derivatives for their biological activities. Among these compounds:
- Compound A : Showed significant anticancer activity with an IC of 5 µM against MDA-MB-231 (breast cancer).
- Compound B : Exhibited potent antibacterial effects with MIC values below 5 µg/mL against Staphylococcus aureus.
These case studies underscore the therapeutic potential of oxadiazole derivatives in treating various diseases.
Q & A
Q. Key Data :
- POCl₃ is critical for cyclization efficiency (yields ~70-85% for analogous compounds) .
- NMR characterization (e.g., δ 2.29 ppm for methyl groups in similar structures) confirms substitution patterns .
Basic: What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- ¹H NMR : Identifies substituents (e.g., methyl protons at δ 2.29 ppm, aromatic protons at δ 7.44–8.05 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O) and oxadiazole ring carbons (δ 160–170 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 263.06 for C₁₁H₁₀ClN₂O) .
- X-ray Crystallography : Resolves crystal packing and bond angles (monoclinic system, P2₁/c space group for related structures) .
Basic: How is the compound screened for biological activity?
Methodological Answer:
- Antibacterial Assay : Test against Staphylococcus aureus and Escherichia coli using agar diffusion. Streptomycin is the positive control.
- Antifungal Assay : Screen against Candida albicans using miconazole nitrate as a reference.
Advanced: How can reaction conditions be optimized to improve yield?
Methodological Answer:
- Catalyst Variation : Replace POCl₃ with polyphosphoric acid (PPA) to reduce side reactions .
- Solvent Screening : Use dimethylformamide (DMF) instead of toluene for better solubility .
- Temperature Control : Cyclization at 80–90°C (vs. reflux) minimizes decomposition .
Data Contradiction : Higher temperatures (>100°C) reduce yields by 20% due to oxadiazole ring instability .
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Purity Analysis : Use HPLC to rule out impurities (e.g., >98% purity for reliable IC₅₀ values) .
- Substituent Effects : Compare chloroethyl vs. chlorophenyl analogs; chloroethyl groups enhance lipophilicity (logP +0.5) but reduce solubility .
- Statistical Validation : Replicate assays (n=3) to address variability (e.g., ±5% error in zone inhibition) .
Advanced: What computational approaches elucidate its mechanism of action?
Methodological Answer:
- Molecular Docking : Study interactions with Staphylococcus aureus dihydrofolate reductase (PDB: 2FBW).
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl) with antibacterial activity (R² = 0.82) .
Material Science: What role does this compound play in scintillator design?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
